6-Hydroxymedroxyprogesterone acetate

Übersicht

Beschreibung

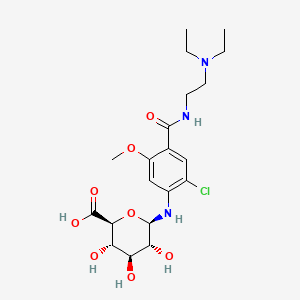

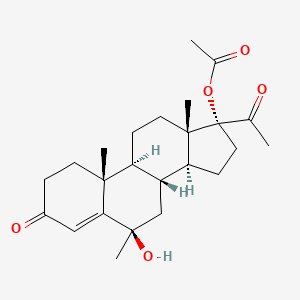

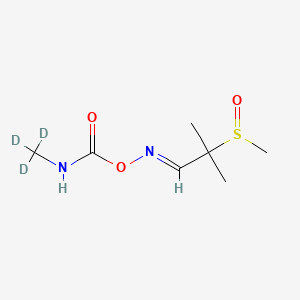

6-Hydroxymedroxyprogesterone acetate is a chemical compound with the molecular formula C24H34O5 . It has an average mass of 402.524 Da and a monoisotopic mass of 402.240631 Da . It is also known by other names such as (6β)-6-Hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate .

Molecular Structure Analysis

The molecular structure of 6-Hydroxymedroxyprogesterone acetate consists of 24 carbon atoms, 34 hydrogen atoms, and 5 oxygen atoms . It has 7 defined stereocentres . More detailed structural analysis would require advanced techniques such as NMR .Physical And Chemical Properties Analysis

6-Hydroxymedroxyprogesterone acetate has a density of 1.2±0.1 g/cm3, a boiling point of 531.5±50.0 °C at 760 mmHg, and a flash point of 176.3±23.6 °C . It has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Hormonal Contraception

Medroxyprogesterone acetate (MPA) is a common contraceptive agent taken both orally and as a subcutaneous or intramuscular injection . It is a synthetic steroid hormone, which mimics natural progesterone, but its contraceptive activity has been shown to be about 30 times higher . Depot-MPA is widely used by intramuscular administration for long-term contraception .

Treatment of Menstrual Irregularities

Progestogens, including progesterone in combination with oestradiol esters, are used primarily in the treatment of menstrual irregularities . Their derivatives are orally active medroxyprogesterone acetate including hydroxyprogesterone caproate, chlormadinone acetate, megestrol acetate .

Maintenance of Endangered Pregnancies

Progestogens are also used to maintain endangered pregnancies . This is due to their ability to mimic the effects of natural progesterone, a hormone that plays a crucial role in maintaining pregnancy.

Pharmacokinetics Research

Research concerning the pharmacokinetics of MPA has been performed in order to improve the hormonal activity of the drug formulation . This helps to standardize the dosage of the drug .

Analysis of MPA in Plasma

Analysis of MPA in plasma or serum has been performed to study its pharmacokinetics and to monitor its residual levels in cancer patients after oral or intramuscular administration . This analysis has been reported concerning the method sensitivity and selectivity in association with various instruments including GC, HPLC and others .

Drug-Drug Interaction Studies

The LC-MS/MS method for MPA quantification described in this work will facilitate an increased ability to perform drug–drug interaction studies in populations using oral or topical formulations of MPA as contraceptive agents .

Safety And Hazards

Zukünftige Richtungen

While specific future directions for 6-Hydroxymedroxyprogesterone acetate are not available, research into related compounds like medroxyprogesterone acetate continues to evolve, with a focus on improving contraceptive efficacy and understanding the influence on risk of diseases like breast cancer .

Eigenschaften

IUPAC Name |

[(6R,8R,9S,10R,13S,14S,17R)-17-acetyl-6-hydroxy-6,10,13-trimethyl-3-oxo-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O5/c1-14(25)24(29-15(2)26)11-8-19-17-13-23(5,28)20-12-16(27)6-9-21(20,3)18(17)7-10-22(19,24)4/h12,17-19,28H,6-11,13H2,1-5H3/t17-,18+,19+,21-,22+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIFPBLHBAQCTJ-MCLNPTNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)(C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@](C4=CC(=O)CC[C@]34C)(C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50243566 | |

| Record name | 6-Hydroxymedroxyprogesterone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50243566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxymedroxyprogesterone acetate | |

CAS RN |

984-47-4 | |

| Record name | 6-Hydroxymedroxyprogesterone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000984474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxymedroxyprogesterone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50243566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HYDROXYMEDROXYPROGESTERONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JEH3A9N1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,5R)-2,5-Dihydro-3,6-dimethoxy-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine](/img/structure/B587548.png)

![2-Chloro-1-[(2S,5R)-5-(methoxymethyl)oxolan-2-yl]ethan-1-one](/img/structure/B587555.png)

![(+)-Bis[1-{(1'R,2'R,5'R)-2'-i-propyl-5'-methylcyclohexyl}indenyl]zirconium(IV) dichloride](/img/structure/B587556.png)